Pirbuterol - 64856-15-1

Pirbuterol

Catalog Number: EVT-1462748
CAS Number: 64856-15-1
Molecular Formula: C12H22Cl2N2O3
Molecular Weight: 322.274
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pirbuterol, a synthetic catecholamine, is a pyridine derivative classified as a sympathomimetic amine. [] In scientific research, it is primarily employed for its bronchodilatory and cardiovascular effects. [, ] Pirbuterol demonstrates selectivity for beta-2 adrenergic receptors, which makes it a valuable tool for studying receptor-mediated processes and their impact on various physiological systems. []

Future Directions
  • Receptor Subtype Specificity: Further investigations into the specific interactions of Pirbuterol with beta-2 adrenergic receptor subtypes could enhance our understanding of its therapeutic benefits and potential side effects. []
  • Long-Term Effects: Continued research into the long-term effects of Pirbuterol administration, particularly in chronic disease states like COPD and heart failure, is crucial to optimize its therapeutic application and minimize potential risks. [, ]
  • Combination Therapies: Exploring the efficacy and safety of Pirbuterol in combination with other therapeutic agents, such as inhaled corticosteroids or other bronchodilators, could lead to improved treatment outcomes for respiratory diseases. []
  • Novel Delivery Systems: Developing innovative delivery systems for Pirbuterol, such as long-acting formulations or targeted delivery methods, could enhance its therapeutic effectiveness and patient compliance. []
  • Personalized Medicine: Investigating the role of genetic variability in response to Pirbuterol treatment could pave the way for personalized medicine approaches, optimizing drug selection and dosage for individual patients. []
Overview

Pirbuterol is a synthetic compound classified as a beta-2 adrenergic agonist, primarily used as a bronchodilator for the treatment of asthma and other respiratory conditions. It acts by stimulating beta-2 adrenergic receptors in the bronchial smooth muscle, leading to relaxation and dilation of the airways. This compound is known for its quick onset of action and relatively selective activity, making it effective for symptomatic relief in patients with obstructive airway diseases.

Source

Pirbuterol is synthesized through various chemical processes, with its first introduction into clinical use occurring in the late 20th century. It is available under different trade names, including Pirbuterol hydrochloride, and is commonly prescribed in inhalation forms.

Classification
  • Type: Small molecule
  • Pharmacological Class: Beta-2 adrenergic agonist
  • Therapeutic Use: Bronchodilator for asthma and chronic obstructive pulmonary disease (COPD)
Synthesis Analysis

Pirbuterol can be synthesized through several methods, with one common approach involving the following key steps:

  1. Alkylation: Starting from 3-hydroxypyridine, it reacts with tert-butylamine to form a tert-butylamino derivative.
  2. Hydroxymethylation: The resulting compound undergoes treatment with formaldehyde to introduce a hydroxymethyl group.
  3. Oxidation: The final step involves oxidizing the compound to yield Pirbuterol.

The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For industrial production, these steps are often scaled up using advanced techniques to ensure efficiency and cost-effectiveness .

Molecular Structure Analysis

Pirbuterol has the following molecular characteristics:

  • Chemical Formula: C₁₂H₂₀N₂O₃
  • Molecular Weight: Approximately 240.2988 g/mol
  • Structure: The compound features a pyridine ring substituted with hydroxymethyl and tert-butylamino groups.

Structural Data

  • SMILES Notation: Cc1cc(ccc1C(=O)N(C(C)C)C)N
  • InChI Key: ZDJKXHFLXKJXCY-UHFFFAOYSA-N

These structural characteristics contribute to its pharmacological properties and interactions within biological systems .

Chemical Reactions Analysis

Pirbuterol undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydroxymethylation Reaction: Involves treating the alkylated pyridine derivative with formaldehyde under basic conditions (e.g., using triethylamine as a catalyst) at elevated temperatures (85-105°C).
  2. Oxidation Reactions: Following hydroxymethylation, oxidation processes may be employed to refine the compound further.

These reactions are critical for producing high-purity Pirbuterol suitable for therapeutic use .

Mechanism of Action

Pirbuterol acts primarily as a beta-2 adrenergic agonist. Its mechanism involves:

  1. Binding to Beta-2 Adrenergic Receptors: Pirbuterol selectively binds to these receptors located on bronchial smooth muscle cells.
  2. Activation of Adenyl Cyclase: This binding stimulates adenyl cyclase activity, leading to an increase in cyclic adenosine monophosphate (cAMP) levels.
  3. Bronchodilation: Elevated cAMP levels result in relaxation of bronchial smooth muscle and inhibition of mediator release from mast cells involved in allergic responses.

This cascade of events effectively alleviates bronchospasm associated with asthma .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility in Water: 6.22 mg/mL
  • Melting Point: Approximately 148-150°C (decomposes)

Chemical Properties

  • pKa Values:
    • Strongest Acidic: 8.79
    • Strongest Basic: 9.59
  • Hydrogen Bond Donors/Acceptors:
    • Donors: 4
    • Acceptors: 5
  • Polar Surface Area: 85.61 Ų
  • LogP (Octanol/Water Partition Coefficient): Approximately 0.38
Applications

Pirbuterol is primarily used in clinical settings for:

  • Asthma Management: Provides quick relief from acute bronchospasm.
  • Chronic Obstructive Pulmonary Disease Treatment: Helps improve airflow and reduce respiratory distress.

Additionally, research has indicated potential applications in treating other conditions such as congestive heart failure due to its vasodilatory effects .

Introduction to Pirbuterol: Historical Context and Development

Discovery and Synthesis of Pirbuterol

Pirbuterol was first patented in 1971 through pioneering work documented in a series of U.S. patents (3,700,681; 3,763,173; 3,772,314; 3,786,160), entering medical use in 1983. The original synthetic pathway involved multiple steps starting from a pyridine precursor, but it faced significant challenges including the generation of noxious sulfide byproducts during epoxide preparation. These byproducts could contaminate the final product and complicate catalyst performance during downstream hydrogenolysis steps [1] [2] [5].

A significant improvement came with a novel single-step synthesis method (EP0058070A2), which utilized hydroxymethylation of 5-hydroxy-2-(1-hydroxy-2-t-butylaminoethyl)pyridine with aqueous formaldehyde under weakly basic conditions (e.g., triethylamine) at 85-105°C. This streamlined approach eliminated sulfur-containing intermediates and offered superior commercial viability [2]:

| **Synthetic Method**      | **Key Reaction Conditions**          | **Advantages**                          | **Limitations**                     ||---------------------------|--------------------------------------|-----------------------------------------|-------------------------------------|| Original Process          | Epoxide intermediate + tert-butylamine | Established route                       | Noxious sulfide byproducts          || Improved Single-Step (EP0058070A2) | Aqueous HCHO + triethylamine at 85-105°C | No sulfur byproducts; simplified process | Requires careful temperature control |

Further innovation emerged through the development of protected intermediates (EP0058071B1), particularly N-benzyl or N-acetyl derivatives, which enabled more efficient hydrogenolysis using palladium on carbon catalysts at ambient temperatures and moderate pressures (137,895-482,633 Pa). This approach enhanced yield and purity by preventing unwanted side reactions during deprotection [5].

Structural Evolution from Salbutamol and Other β₂-Agonists

Pirbuterol's molecular structure (chemical formula: C₁₂H₂₀N₂O₃; molar mass: 240.303 g·mol⁻¹) represents a strategic modification of the prototypical β₂-agonist salbutamol (albuterol). The critical innovation involves replacing salbutamol's benzene ring with a 3-hydroxymethyl pyridine moiety, while retaining the ethanolamine side chain featuring a tert-butyl group. This bioisosteric substitution significantly altered the molecule's electronic distribution and receptor interaction profile [1] [10].

The racemic mixture contains a chiral center at the β-carbon of the ethanolamine side chain. Unlike some contemporaries that were developed as single enantiomers (e.g., levalbuterol), pirbuterol is clinically used as a racemate. The pyridine ring enhances molecular polarity, contributing to preferential distribution in lung tissue and reduced cardiac exposure. This structural feature also decreases susceptibility to metabolism by catechol-O-methyltransferase (COMT), extending its duration compared to catechol-containing agonists like isoproterenol [7] [10].

| **Structural Feature**    | **Salbutamol**           | **Pirbuterol**             | **Terbutaline**            ||---------------------------|--------------------------|----------------------------|----------------------------|| **Aromatic System**       | Benzene ring (resorcinol)| Pyridine ring with hydroxymethyl | Benzene ring (resorcinol) || **Substitution at 5-position** | -OH (resorcinol)     | -OH                        | -OH (resorcinol)           || **N-Alkyl Group**         | tert-Butyl               | tert-Butyl                 | tert-Butyl                 || **Chirality**             | Racemic                   | Racemic                    | Racemic                    || **Metabolic Susceptibility** | Sulfation             | Not metabolized by COMT    | Sulfation                  |

Regulatory Approval and Global Adoption Trends

Pirbuterol received initial regulatory approval in the United States as Maxair Autohaler™ (pirbuterol acetate) delivered via a breath-activated metered-dose inhaler (MDI), specifically indicated for patients aged 12+ with reversible bronchospasm. Its approval timeline positioned it after salbutamol but before ultra-long-acting β₂-agonists like indacaterol. The Autohaler™ device represented a significant innovation, as its breath-activation mechanism improved drug delivery coordination compared to conventional MDIs [1] [6] [10].

Global adoption patterns reveal distinct regional variations influenced by formulary decisions and competitive landscapes. North America emerged as the dominant market (35% revenue share in 2023), followed by Europe (30%) and Asia-Pacific (25%). However, Asia-Pacific is projected to exhibit the highest CAGR (7.8% through 2028), driven by escalating air pollution, smoking rates, and healthcare infrastructure improvements. Market analysis indicates pirbuterol formulations are segmented into inhalers (60% market share), nebulizers (25%), and oral solutions (15%), with inhalers maintaining the fastest growth trajectory due to technological advancements in delivery devices [6] [9]:

| **Region**       | **Market Share (2023)** | **Projected Growth Rate** | **Key Growth Drivers**                     ||------------------|-------------------------|---------------------------|--------------------------------------------|| North America    | 35%                     | Steady                    | Established COPD prevalence; reimbursement || Europe           | 30%                     | Moderate                  | Governmental respiratory initiatives       || Asia-Pacific     | 25%                     | High (CAGR 7.8%)          | Pollution; healthcare access; aging population || Latin America/Middle East & Africa | 10% combined      | Emerging                  | Increasing diagnosis rates                 |

Despite its therapeutic benefits, pirbuterol faced market constraints from alternative β₂-agonists and combination therapies. The withdrawal of Maxair Autohaler™ from the U.S. market in 2010 due to CFC propellant environmental concerns illustrates how regulatory factors impact drug availability, though alternative formulations remain available elsewhere [1] [6].

Properties

CAS Number

64856-15-1

Product Name

Pirbuterol

IUPAC Name

6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol

Molecular Formula

C12H22Cl2N2O3

Molecular Weight

322.274

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8/h4-5,11,13,15-17H,6-7H2,1-3H3

InChI Key

XIDFCZTVVCWBGN-VIVYLVLJSA-N

SMILES

CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O

Synonyms

α6-[[(1,1-Dimethylethyl-d9)amino]methyl]-3-hydroxy-2,6-pyridinedimethanol Hydrochloride; Broncocor-d9; CP 24314-1-d9; Exirel-d9; NSC 355078-d9; Pyrbuterol-d9 Hydrochloride;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.